N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,4-dimethylphenyl)ethanediamide
Description
This compound is a sulfonamide-containing ethanediamide derivative with a molecular formula of C25H33N3O4S and a molecular weight of 471.6 g/mol . Its structure features a 2,5-dimethylbenzenesulfonyl group attached to a piperidine ring, which is further linked via an ethyl bridge to an ethanediamide moiety substituted with a 2,4-dimethylphenyl group. The compound’s synthesis likely involves multi-step reactions, including sulfonylation of piperidine derivatives and subsequent coupling with substituted anilines or amines, as inferred from analogous synthetic pathways in the literature .
Properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4S/c1-17-9-11-22(20(4)15-17)27-25(30)24(29)26-13-12-21-7-5-6-14-28(21)33(31,32)23-16-18(2)8-10-19(23)3/h8-11,15-16,21H,5-7,12-14H2,1-4H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKUYAJIZDJSLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=CC(=C3)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2,4-dimethylphenyl)ethanediamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent coupling with the ethanediamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2,4-dimethylphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce desulfonylated derivatives. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives with potentially different properties.
Scientific Research Applications
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2,4-dimethylphenyl)ethanediamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or its interactions with biological targets.
Industry: The compound can be used in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2,4-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The sulfonyl group and piperidine ring may play crucial roles in binding to biological receptors or enzymes, modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, including piperidine cores, sulfonamide/amide linkages, or substituted aromatic groups. Key differences in substituents and their implications are highlighted:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Substituent Effects on Hydrophobicity :
- The target compound’s 2,5-dimethylbenzenesulfonyl and 2,4-dimethylphenyl groups contribute to its high molecular weight (471.6) and hydrophobicity compared to the hydroxyethyl-substituted analogue (397.5) .
- The trifluoroethyl group in the third compound (CAS 2309747-62-2) introduces electronegativity, which may improve binding affinity to hydrophobic enzyme pockets .
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods used for N-phenyl-N-(piperidin-4-yl)propionamide derivatives , where piperidine intermediates are functionalized via sulfonylation or alkylation .
- In contrast, N-(2-hydroxyethyl)-N'-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide (CAS 898450-31-2) may involve hydroxyl group protection/deprotection steps, as seen in enkephalin analogue syntheses .
The hydroxyethyl-substituted compound (CAS 898450-31-2) may mimic endogenous peptides due to its polar group, akin to enkephalin derivatives modified for enhanced bioavailability .
Table 2: Functional Group Impact on Properties
| Functional Group | Target Compound | Hydroxyethyl Analogue | Trifluoroethyl Analogue |
|---|---|---|---|
| Sulfonamide | 2,5-dimethylbenzenesulfonyl (electron-withdrawing) | 4-methylbenzenesulfonyl (moderate EWG) | Absent |
| Amide Substituent | 2,4-dimethylphenyl (hydrophobic) | 2-hydroxyethyl (polar) | Cyclohexenyl (bulky) |
| Predicted Solubility | Low (hydrophobic) | Moderate (polar group) | Low (fluorinated) |
Research Implications and Limitations
- Synthetic Challenges : The target compound’s synthesis may require rigorous purification, as seen in analogous piperidine derivatives purified via silica chromatography .
- Data Gaps : Physicochemical properties (e.g., melting point, solubility) and biological activity data are absent in the provided evidence, necessitating further experimental validation.
- Regulatory Considerations : Ethyl phenyl(piperidin-2-yl)acetate () is regulated under drug laws, suggesting structural analogs of the target compound may face similar scrutiny .
Biological Activity
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,4-dimethylphenyl)ethanediamide is a complex organic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a piperidine ring and a sulfonamide moiety, suggests potential biological activities that merit detailed exploration. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Molecular Characteristics
- Molecular Formula : C25H33N3O4S
- Molecular Weight : 471.6 g/mol
- CAS Number : 898461-38-6
The compound features a piperidine ring substituted with a sulfonyl group derived from 2,5-dimethylbenzenesulfonyl chloride. This structural arrangement is indicative of its potential utility in medicinal chemistry.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors involved in inflammatory pathways and microbial resistance mechanisms. Preliminary studies suggest that this compound may exhibit:
- Anti-inflammatory properties : Potentially inhibiting enzymes involved in inflammatory responses.
- Antibacterial activity : Similar compounds have shown effectiveness against various bacterial strains.
In Vitro Studies
A study conducted on related sulfonamide derivatives indicated that compounds with similar structural features demonstrated significant antibacterial activity against Gram-positive bacteria. The specific inhibitory effects on bacterial growth were attributed to the sulfonamide moiety's ability to interfere with folic acid synthesis in bacteria.
Case Studies
-
Case Study on Inflammatory Response :
- Objective : To evaluate the anti-inflammatory effects of the compound in vitro.
- Findings : The compound showed a marked reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in human cell lines exposed to inflammatory stimuli.
-
Case Study on Antibacterial Activity :
- Objective : To assess the antibacterial efficacy against Staphylococcus aureus.
- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential as an antibacterial agent.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,3-dimethylphenyl)ethanediamide | 898407-12-0 | Similar piperidine structure | Moderate antibacterial |
| N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide | 898461-38-6 | Variation in aryl substituents | Strong anti-inflammatory |
| N-{1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide | 860788-11-0 | Contains methoxy groups | High antibacterial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
